molecular formula C66H56N12O16 B13437117 5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate

5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate

Cat. No.: B13437117
M. Wt: 1273.2 g/mol
InChI Key: XTBSDTXSRGZUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Azilsartan Imidazole Carbonyl Dioxolene Ester involves multiple steps, including the formation of imidazole and dioxolene moieties. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods often employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Azilsartan Imidazole Carbonyl Dioxolene Ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Azilsartan Imidazole Carbonyl Dioxolene Ester has a wide range of scientific research applications, including:

Properties

Molecular Formula

C66H56N12O16

Molecular Weight

1273.2 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxy-N-(imidazole-1-carbonyl)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-(imidazole-1-carbonyloxy)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/2C33H28N6O8/c1-3-43-31-36-26-10-6-9-25(30(40)44-18-27-20(2)45-33(42)46-27)28(26)39(31)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(34)37-47-32(41)38-16-15-35-19-38;1-3-44-32-35-26-10-6-9-25(30(40)45-18-27-20(2)46-33(42)47-27)28(26)39(32)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(37-43)36-31(41)38-16-15-34-19-38/h4-16,19H,3,17-18H2,1-2H3,(H2,34,37);4-16,19,43H,3,17-18H2,1-2H3,(H,36,37,41)

InChI Key

XTBSDTXSRGZUMO-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\OC(=O)N5C=CN=C5)/N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NOC(=O)N5C=CN=C5)N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.